2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the hydroxylation of 4-(trifluoromethyl)benzoic acid using suitable oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the activation of the carboxylate group via ATP-dependent reactions can lead to the formation of acyladenylate intermediates, which play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: Compared to its analogs, 2,3-Dihydroxy-4-(trifluoromethyl)benzoic acid is unique due to the presence of two hydroxyl groups, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
113844-60-3 |
---|---|
Molekularformel |
C8H5F3O4 |
Molekulargewicht |
222.12 g/mol |
IUPAC-Name |
2,3-dihydroxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)4-2-1-3(7(14)15)5(12)6(4)13/h1-2,12-13H,(H,14,15) |
InChI-Schlüssel |
CZNMTSLFDOPSIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)O)O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.